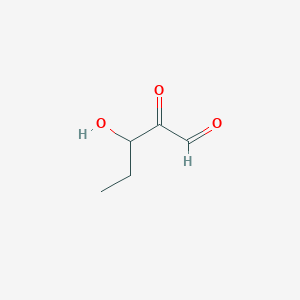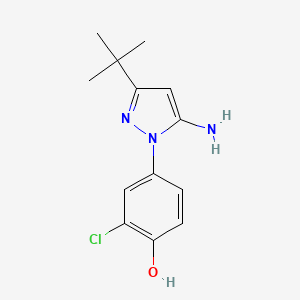
4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-2-chlorophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-2-chlorophenol is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an amino group and a tert-butyl group, as well as a chlorophenol moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-2-chlorophenol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the amino and tert-butyl groups. The final step involves the chlorination of the phenol ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-2-chlorophenol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorophenol moiety can be reduced to form corresponding phenol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution of the chlorine atom can result in various substituted phenol derivatives.
科学的研究の応用
4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-2-chlorophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways. Research is ongoing to explore its efficacy in treating diseases such as cancer and inflammatory disorders.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of 4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-2-chlorophenol involves its interaction with specific molecular targets. The amino and tert-butyl groups can form hydrogen bonds and hydrophobic interactions with target proteins, while the chlorophenol moiety can participate in aromatic stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzonitrile
- 4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzaldehyde
- 4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoic acid
Uniqueness
Compared to similar compounds, 4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-2-chlorophenol is unique due to the presence of the chlorophenol moiety. This functional group enhances its reactivity and allows for a broader range of chemical modifications. Additionally, the combination of the amino, tert-butyl, and chlorophenol groups imparts distinct biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C13H16ClN3O |
|---|---|
分子量 |
265.74 g/mol |
IUPAC名 |
4-(5-amino-3-tert-butylpyrazol-1-yl)-2-chlorophenol |
InChI |
InChI=1S/C13H16ClN3O/c1-13(2,3)11-7-12(15)17(16-11)8-4-5-10(18)9(14)6-8/h4-7,18H,15H2,1-3H3 |
InChIキー |
DCXHPIQBAWMISH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=NN(C(=C1)N)C2=CC(=C(C=C2)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-methyl-4-(4-methylpyridin-3-yl)phenyl]cyclopropanesulfonamide](/img/structure/B13884682.png)
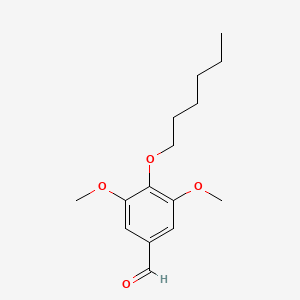
![4-(Cyclopropylamino)-2-[4-(1,2-oxazol-3-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B13884695.png)
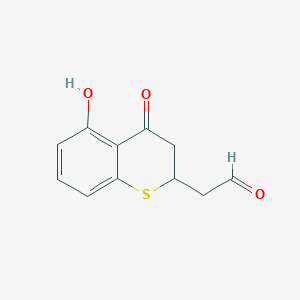
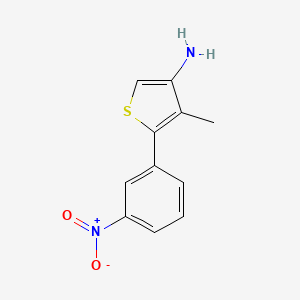
![4-chloro-2-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13884713.png)
![1-[6-Amino-2-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13884718.png)

![5-Methoxybenzo[B]thiophene-2-sulfonyl chloride](/img/structure/B13884727.png)
![Methyl 7-(2-methylsulfinylphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13884730.png)


![N-(3,4-dimethoxyphenyl)-6-(1H-indol-5-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13884747.png)
